Catalytic Activity of Y(TFA)₃ vs. Yb(OTf)₃ in 2,4,5-Triarylimidazole Synthesis: Yield and Solvent Condition Comparison
Y(TFA)₃ catalyzes the three-component condensation of benzil, aldehydes, and ammonium acetate to 2,4,5-triarylimidazoles under solvent-free conditions at 120°C, achieving yields of 85-96% across diverse aromatic aldehyde substrates within 30-60 minutes [1]. While Yb(OTf)₃ achieves comparable yields (80-95%), it requires ethanol as solvent [2]. The solvent-free condition with Y(TFA)₃ eliminates solvent procurement and disposal costs while maintaining equivalent product yields. The catalyst can be recovered by simple filtration and reused for four consecutive cycles with yield retention >90% [1].
| Evidence Dimension | Catalytic efficiency for 2,4,5-triarylimidazole synthesis |
|---|---|
| Target Compound Data | Y(TFA)₃: 85-96% yield, solvent-free, 120°C, 30-60 min reaction time, 4 reuse cycles with >90% yield retention |
| Comparator Or Baseline | Yb(OTf)₃: 80-95% yield, ethanol solvent required |
| Quantified Difference | Equivalent or higher yields achieved without solvent requirement; 4-cycle reusability documented |
| Conditions | Benzil (1 mmol) + aldehyde (1 mmol) + ammonium acetate (2.5 mmol) + Y(TFA)₃ (5 mol%), 120°C, solvent-free |
Why This Matters
Solvent-free operation reduces procurement costs and waste stream management compared to solvent-dependent Lewis acid catalysts like Yb(OTf)₃.
- [1] Wang R, Liu Z, Wang C. A convenient synthesis of 2,4,5-triarylimidazoles catalyzed by Y(TFA)₃. Green Chemistry Letters and Reviews. 2010;3(2):101-105. doi:10.1080/17518250903583680 View Source
- [2] Wang L, Wang Y, Tian H, Yao Y, Shao J, Liu B. Ytterbium triflate as an efficient catalyst for one-pot synthesis of substituted imidazoles through three-component condensation. Journal of Fluorine Chemistry. 2006;127(12):1570-1573. doi:10.1016/j.jfluchem.2006.08.003 View Source
